2-Chloroethyl methyl ethenylphosphonate
Description
Properties
IUPAC Name |
1-chloro-2-[ethenyl(methoxy)phosphoryl]oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO3P/c1-3-10(7,8-2)9-5-4-6/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJWNNKPGZJPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C=C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60807875 | |
| Record name | 2-Chloroethyl methyl ethenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62516-51-2 | |
| Record name | 2-Chloroethyl methyl ethenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60807875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloroethyl Methyl Ethenylphosphonate
Direct Synthesis Approaches to P-Ethenylphosphonate Esters
The synthesis of P-ethenylphosphonate esters, the core of the target molecule, presents unique challenges. The classic Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, is generally inefficient with vinyl halides due to the lower reactivity of sp²-hybridized carbons in nucleophilic substitution reactions. rsc.org Consequently, modified and alternative methods have been developed to facilitate this crucial C-P bond formation.
Modified Michaelis-Arbuzov Reactions for P-Ethenylphosphonate Formation
While the traditional thermal Michaelis-Arbuzov reaction with vinyl halides is often low-yielding, certain modifications can promote the desired transformation. These modifications typically involve the use of catalysts or photolytic conditions to overcome the high activation energy associated with the reaction of trivalent phosphorus esters with vinyl halides. rsc.orgsciforum.net
The choice of phosphite (B83602) and vinyl halide precursors is critical in optimizing modified Michaelis-Arbuzov reactions for ethenylphosphonate formation. The reactivity of the phosphite is influenced by the nature of its alkyl groups; for instance, triethyl phosphite is a commonly employed reagent. The vinyl halide's reactivity is also a key factor, with vinyl iodides and bromides generally being more reactive than vinyl chlorides. The presence of electron-withdrawing groups on the vinyl halide can also influence the reaction rate and yield.
Transition-Metal Catalyzed Carbon-Phosphorus Bond Formation for Ethenylphosphonates
To circumvent the limitations of the classical Michaelis-Arbuzov reaction, transition-metal catalysis has emerged as a powerful tool for the formation of C(sp²)-P bonds, including the P-ethenyl linkage. Catalysts based on palladium, nickel, and copper have all been successfully employed for the synthesis of vinylphosphonates. acs.orgresearchgate.net
The general approach involves the cross-coupling of a vinyl halide or a related vinyl electrophile with a phosphorus-containing reagent, such as a dialkyl phosphite or a trialkyl phosphite. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Below is a table summarizing various transition-metal catalyzed methods for the synthesis of vinylphosphonates:
Table 1: Transition-Metal Catalyzed Synthesis of Vinylphosphonates| Catalyst System | Vinyl Substrate | Phosphorus Reagent | Key Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Vinyl halides | H-phosphonate diesters | Microwave irradiation | Quantitative | researchgate.net |
| CuI / N,N'-dimethylethylenediamine | Vinyl halides | Dibutyl phosphite | Cs₂CO₃ (base) | Good to Excellent | acs.org |
| CuNPs/ZnO | Aliphatic alkynes | Diethylphosphite | MeCN (solvent), air | Not specified | rsc.orgsciforum.netconicet.gov.ar |
| Ni-catalyst | Vinyl bromides | α-chloro phosphonates | Zinc (reductant) | Broad substrate adaptability | acs.orgfigshare.com |
| Herrmann palladacycle | Diethyl vinylphosphonate (B8674324) | Aryl halides | NMP (solvent), K₂CO₃ (base), 140°C | High conversions | researchgate.net |
Alternative Carbon-Phosphorus Bond Forming Reactions Yielding Ethenylphosphonates
Beyond modified Michaelis-Arbuzov and transition-metal catalyzed cross-coupling reactions, several other synthetic strategies can be employed to construct the P-ethenyl bond. One notable method is the hydrophosphorylation of alkynes. sciforum.netnih.gov This reaction involves the addition of a P-H bond across a carbon-carbon triple bond, often catalyzed by transition metals like copper. sciforum.netnih.gov The regioselectivity of this addition can be controlled to favor the formation of the desired ethenylphosphonate.
Another alternative is the Heck reaction, where a vinyl phosphonic acid or its ester can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst. nih.gov Additionally, vinylphosphonates can be synthesized from ketones through a reaction promoted by triflic anhydride, which proceeds under metal-free conditions. rsc.org
Selective Esterification Strategies for Mixed Phosphonate Esters
The synthesis of 2-Chloroethyl methyl ethenylphosphonate requires the formation of an unsymmetrical phosphonate diester, containing both a methyl and a 2-chloroethyl group. This can be achieved through selective esterification strategies.
A common approach involves the initial synthesis of the ethenylphosphonic acid or a monoester derivative, followed by a second esterification step. For instance, ethenylphosphonic acid can be selectively monoesterified with methanol (B129727) to yield methyl ethenylphosphonate. This monoester can then be subjected to a second esterification with 2-chloroethanol (B45725) under different reaction conditions to afford the final mixed diester.
Alternatively, a symmetrical diethyl ethenylphosphonate can be synthesized first. Then, through a transesterification reaction, one of the ethyl groups can be selectively replaced by a methyl or 2-chloroethyl group. Achieving high selectivity in such transesterification reactions can be challenging and often requires careful control of reaction conditions and stoichiometry.
A more direct approach involves the reaction of ethenylphosphonyl dichloride with a stoichiometric mixture of methanol and 2-chloroethanol. However, this method can lead to a statistical mixture of dimethyl, di(2-chloroethyl), and the desired mixed diester, necessitating careful purification.
Stepwise Introduction of 2-Chloroethyl and Methyl Ester Groups
The stepwise synthesis of mixed phosphonate esters is a versatile approach that allows for the controlled and sequential addition of different alkoxy groups. This method typically begins with a phosphonic acid, which can be selectively esterified in one or two steps to yield the desired mixed diester.
The esterification of phosphonic acids can be complex because the reaction can simultaneously produce both monoesters and diesters. nih.gov However, by carefully controlling reaction conditions, selective formation of the monoester can be achieved, which then serves as a substrate for the introduction of the second, different ester group. For instance, a phosphonic acid can be reacted with an alkoxy group donor like triethyl orthoacetate. nih.gov The reaction temperature has been identified as a critical factor; at lower temperatures (e.g., 30 °C), the reaction favors the formation of the monoester, while higher temperatures promote the formation of the diester. nih.gov
A general stepwise route could involve:
Selective Monoesterification: Ethenylphosphonic acid is first reacted with methanol under controlled conditions to form methyl ethenylphosphonate. This can be achieved using various esterification methods, such as those mediated by dicyclohexylcarbodiimide (B1669883) or by using specific reagents that favor monoesterification. nih.gov
Second Esterification: The resulting methyl ethenylphosphonate (a phosphonic acid monoester) is then subjected to a second esterification reaction, this time with 2-chloroethanol. This step can be accomplished using established coupling methods, such as the Mitsunobu reaction, which utilizes reagents like triphenylphosphine (B44618) and a dialkylazodicarboxylate to condense the phosphonic acid monoester with the alcohol. google.com
Alternative approaches start from phosphonic dichlorides, which can be reacted sequentially with the desired alcohols. nih.gov The first alcohol (e.g., methanol) reacts to form a monomethyl phosphonochloridate, which is then reacted with the second alcohol (2-chloroethanol) to yield the final mixed diester. nih.govgoogle.com
Transesterification Reactions for Mixed Ester Formation
Transesterification offers an efficient pathway for synthesizing mixed phosphonate esters by exchanging an existing ester group with a different alcohol. This method is particularly effective when starting with cyclic phosphonates, such as pinacol (B44631) phosphonates. acs.orgnih.gov The strained ring structure of these cyclic esters makes them susceptible to ring-opening reactions by nucleophiles like alcohols. acs.orgresearchgate.net
A well-documented strategy involves the acid-catalyzed transesterification of an alkylpinacol phosphonate with methanol. acs.orgacs.org This reaction proceeds with high efficiency to cleave the pinacol ring and yield a phosphonic acid monomethyl ester. acs.orgnih.gov This intermediate can then be subjected to a second esterification step to introduce the 2-chloroethyl group. Research has shown that replacing methanol with other alcohols, such as ethanol (B145695) or allyl alcohol, is equally effective for the initial transesterification, suggesting that 2-chloroethanol could potentially be used in a similar manner. acs.org
Table 1: Example of Transesterification for Mixed Ester Precursor Synthesis This interactive table outlines the key steps in a transesterification approach to generate a phosphonic acid monoester, a crucial intermediate for mixed ester formation.
| Step | Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Alkylpinacol Phosphonate | Methanol (MeOH) | Excess HCl (catalyst) | Phosphonic Acid Monomethyl Ester | High | acs.orgacs.org |
This two-step sequence, beginning with the transesterification of a readily available cyclic phosphonate, provides a robust and high-yield method for accessing the necessary monoester precursors for mixed phosphonate synthesis. acs.orgacs.org
Precursor Chemistry Relevant to this compound Synthesis
The successful synthesis of the target compound is critically dependent on the availability and purity of its key precursors: 2-chloroethanol derivatives and methyl phosphite intermediates.
Synthesis of 2-Chloroethanol Derivatives for Esterification
2-Chloroethanol is the key precursor for introducing the 2-chloroethyl ester group. Several established synthetic routes exist for its production.
From Ethylene (B1197577) and Hypochlorous Acid: A common industrial method involves the reaction of ethylene gas with hypochlorous acid (HOCl). sciencemadness.orgchlorohydrin.com The hypochlorous acid can be generated in situ, for example, by bubbling carbon dioxide and ethene through an aqueous suspension of bleaching powder (calcium hypochlorite). sciencemadness.org
From Ethylene Glycol: 2-Chloroethanol can be prepared by bubbling hydrogen chloride (HCl) gas through ethylene glycol at elevated temperatures (around 100°C). sciencemadness.org Another method involves refluxing ethylene glycol with disulfur (B1233692) dichloride for an extended period, which produces an anhydrous product in good yield. sciencemadness.org
From Ethylene Oxide: The reaction of ethylene oxide with hydrochloric acid was once a large-scale production method. chlorohydrin.com This application has been largely replaced by other methods but remains a viable synthetic route.
From Diethylene Glycol: A more complex, multi-step synthesis uses diethylene glycol as the starting material. It is first reacted with metaboric anhydride, and the resulting intermediate is treated with thionyl chloride before a final hydrolysis step yields 2-(2-chloroethoxy)ethanol, a related derivative. google.comgoogle.com
Table 2: Comparison of Synthetic Routes to 2-Chloroethanol This interactive table compares common laboratory and industrial methods for synthesizing the 2-chloroethanol precursor.
| Starting Material(s) | Reagent(s) | Key Advantage | Key Disadvantage | Reference(s) |
|---|---|---|---|---|
| Ethylene | Hypochlorous Acid | High-volume industrial process | Requires handling of gaseous reactants | sciencemadness.orgchlorohydrin.com |
| Ethylene Glycol | Hydrogen Chloride | Simple procedure, accessible reagents | Reaction produces water, requiring separation | sciencemadness.org |
| Ethylene Glycol | Disulfur Dichloride | Yields anhydrous product | Long reaction time (several days) | sciencemadness.org |
Synthetic Routes to Methyl Phosphite Intermediates
Methyl phosphites, such as trimethyl phosphite or dimethyl phosphite, are fundamental precursors for creating the phosphonate backbone, often via the Michaelis-Arbuzov reaction. The most common synthetic method for trialkyl phosphites involves the reaction of phosphorus trichloride (B1173362) with an alcohol.
PCl₃ + 3 CH₃OH → P(OCH₃)₃ + 3 HCl
Following the reaction, the mixture is typically washed, dried, and purified by distillation to yield the final trimethyl phosphite product. google.com This intermediate serves as a versatile starting point for the synthesis of various phosphonates.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloroethanol |
| 2-(2-chloroethoxy)ethanol |
| Allyl alcohol |
| Calcium hypochlorite |
| Carbon dioxide |
| Dicyclohexylcarbodiimide |
| Diethyl phosphite |
| Diethylene glycol |
| Dimethyl phosphite |
| Disulfur dichloride |
| Ethanol |
| Ethene |
| Ethenylphosphonic acid |
| Ethylene glycol |
| Ethylene oxide |
| Hydrogen chloride |
| Hypochlorous acid |
| Metaboric anhydride |
| Methanol |
| Methyl ethenylphosphonate |
| N,N-dimethylaniline |
| Phosphorus trichloride |
| Pinacol phosphonate |
| Thionyl chloride |
| Triethyl orthoacetate |
| Trimethyl phosphite |
| Triphenylphosphine |
Mechanistic Investigations and Reactivity of 2 Chloroethyl Methyl Ethenylphosphonate
Chemical Transformations of the P-Ethenyl Group
The ethenyl (or vinyl) group attached directly to the phosphorus atom is activated towards a range of chemical transformations. Its electronic properties make it a competent participant in pericyclic reactions and a substrate for various addition reactions.
Vinylphosphonates, including derivatives like 2-Chloroethyl methyl ethenylphosphonate, are effective dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The electron-withdrawing nature of the phosphonate (B1237965) group activates the double bond, facilitating its reaction with conjugated dienes to form six-membered rings. A closely related compound, bis(2-chloroethyl) ethenylphosphonate, has been shown to react with a variety of dienes, including cyclopentadiene (B3395910), 2,3-dimethylbuta-1,3-diene, cyclohexa-1,3-diene, furan, and anthracene. rsc.org These reactions provide a powerful method for synthesizing cycloalkenyl- and heterylphosphonates. rsc.org
The Diels-Alder reaction is a pericyclic process, meaning it proceeds through a concerted, cyclic transition state. researchgate.net From a molecular orbital perspective, the reaction is thermally allowed and involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the ethenylphosphonate). acs.orgnih.gov The electron-withdrawing phosphonate group lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction. nih.gov
Theoretical studies using Density Functional Theory (DFT) have become invaluable for understanding the intricacies of these reactions. nih.govchemrevlett.comcomporgchem.com DFT calculations can accurately predict the activation energies and geometries of the transition states, helping to elucidate the reaction mechanism. nih.govnih.gov For the reaction between cyclopentadiene and various dienophiles, DFT studies have been used to predict the relative energies for concerted versus stepwise mechanisms, with the concerted pathway generally being favored. comporgchem.com These computational models confirm that the reaction proceeds via a single transition state where both new carbon-carbon sigma bonds are formed simultaneously, albeit not always to the same extent.
The scope of Diels-Alder reactions involving ethenylphosphonates is broad. Studies on analogous compounds like bis(2-chloroethyl) ethenylphosphonate demonstrate successful reactions with both cyclic and acyclic dienes, leading to a variety of phosphonate-containing adducts. rsc.org
A key aspect of the Diels-Alder reaction is its stereoselectivity. The reaction typically proceeds with a preference for the endo adduct, where the substituents of the dienophile are oriented towards the newly forming double bond in the product. This preference is often attributed to secondary orbital interactions in the transition state. However, the ratio of endo to exo products can be influenced by reaction temperature; higher temperatures can favor the thermodynamically more stable exo product, sometimes allowing for equilibration from the kinetically favored endo adduct via a retro-Diels-Alder reaction. nih.govsciforum.net In the case of dimethyl vinylphosphonate (B8674324) reacting with cyclopentadiene, the stereochemistry of the resulting adducts has been established using NMR spectroscopy. rsc.org
The table below summarizes the types of dienes that have been successfully used in Diels-Alder reactions with ethenylphosphonates, yielding various cyclic phosphonate structures.
| Diene | Resulting Adduct Structure Type | Reference |
|---|---|---|
| Cyclopentadiene | Norbornene Phosphonate | rsc.orgrsc.org |
| 2,3-Dimethylbuta-1,3-diene | Cyclohexene Phosphonate | rsc.org |
| Cyclohexa-1,3-diene | Bicyclo[2.2.2]octene Phosphonate | rsc.org |
| Furan | Oxanorbornene Phosphonate | rsc.org |
| Anthracene | 9,10-Dihydro-9,10-ethanoanthracene Phosphonate | rsc.org |
The electron-deficient nature of the ethenyl group's double bond makes it susceptible to various nucleophilic and radical addition reactions.
Hydrophosphinylation: This reaction involves the addition of a P-H bond from a species like a secondary phosphine (B1218219) oxide or H-phosphinate across the double bond. Radical-based mechanisms, often initiated by light, can lead to the anti-Markovnikov product, where the phosphorus atom adds to the terminal carbon of the ethenyl group. researchgate.netresearchgate.net This provides a route to synthesize molecules with a P-C-C-P linkage.
Hydration: The addition of water across the double bond can, in principle, follow either Markovnikov or anti-Markovnikov regioselectivity, depending on the reaction conditions.
Markovnikov Hydration: Acid-catalyzed hydration would proceed via protonation of the double bond to form the more stable carbocation (alpha to the phosphorus). Subsequent attack by water would yield the Markovnikov alcohol.
Anti-Markovnikov Hydration: Procedures like hydroboration-oxidation provide a pathway to the anti-Markovnikov product. libretexts.org This two-step process involves the syn-addition of a borane (B79455) across the double bond, followed by oxidation to replace the boron with a hydroxyl group, yielding the primary alcohol. libretexts.org Photocatalytic methods over platinum-loaded titanium oxide have also been shown to promote anti-Markovnikov hydration of alkenes. rsc.org
The carbon-carbon double bond of the ethenyl group can be reduced to a single bond through catalytic hydrogenation. This transformation converts the ethenylphosphonate into the corresponding ethylphosphonate. Various transition metal catalysts are effective for this purpose. For instance, iridium complexes have been utilized for the catalytic hydrogenation of vinylphosphonates. researchgate.net Furthermore, metal-catalyzed asymmetric hydrogenation of vinylphosphonates is a significant method for synthesizing chiral phosphonates, highlighting the importance of this reaction in stereoselective synthesis. acs.orgacs.org
Cycloaddition Reactions (e.g., Diels-Alder) with P-Ethenylphosphonates
Reactivity of the Phosphonate Ester Linkages
The P-O-C ester bonds in this compound are susceptible to cleavage, most commonly via hydrolysis. This reaction can be catalyzed by either acid or base. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., concentrated HCl or HBr) and heat, the ester groups are hydrolyzed to produce the corresponding phosphonic acid. nih.gov The reaction proceeds in two consecutive steps, with the first dealkylation being faster than the second. The mechanism typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the ester carbon. Harsh conditions, such as refluxing in concentrated acid, are often required for complete hydrolysis. nih.gov
Base-Catalyzed Hydrolysis: Alkaline hydrolysis also cleaves the phosphonate ester bonds. The reaction is sensitive to the nature of the alkyl groups. The presence of the chloroethyl group can influence the reaction rate compared to simple alkyl phosphonates. nih.gov
The dealkylation of phosphonate esters can also be achieved under milder, non-hydrolytic conditions using reagents like bromotrimethylsilane (B50905) (TMSBr), followed by treatment with water or an alcohol. bohrium.comresearchgate.net This method is often preferred when other functional groups in the molecule are sensitive to harsh acidic or basic conditions. bohrium.com The hydrolysis of bis(2-chloroethyl) phosphonate esters is a key step in the synthesis of the plant growth regulator Ethephon (2-chloroethylphosphonic acid). researchgate.net
The table below summarizes the reactivity of the different functional groups within the molecule.
| Functional Group | Type of Reaction | Description | Key Reagents/Conditions |
|---|---|---|---|
| P-Ethenyl Group (C=C) | [4+2] Cycloaddition | Acts as a dienophile in Diels-Alder reactions to form six-membered rings. | Conjugated dienes (e.g., cyclopentadiene), heat |
| Addition Reactions | Undergoes addition of halogens, water, P-H compounds, etc. | Br₂, H₂O/H⁺, R₂P(O)H/initiator, BH₃ then H₂O₂/NaOH | |
| Hydrogenation | Reduction of the C=C double bond to a C-C single bond. | H₂, transition metal catalyst (e.g., Ir, Rh) | |
| Phosphonate Ester Linkages (P-O-C) | Acid Hydrolysis | Cleavage of ester bonds to form the phosphonic acid. | Concentrated HCl or HBr, heat |
| Base Hydrolysis | Cleavage of ester bonds under alkaline conditions. | Aqueous NaOH or KOH |
Hydrolysis Kinetics and Mechanisms of Mixed P-Ethenylphosphonate Esters (acidic and basic conditions)
The hydrolysis of phosphonate esters, including mixed P-ethenylphosphonate esters like this compound, is a fundamental reaction that can proceed under both acidic and basic conditions. nih.govresearchgate.net The reaction involves the cleavage of a P-O-C ester bond. The vinyl group (ethenyl) attached directly to the phosphorus atom significantly influences the reactivity of the phosphorus center. Its electron-withdrawing nature increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions compared to alkylphosphonates.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the phosphoryl oxygen. youtube.com This protonation enhances the electrophilic character of the phosphorus atom, facilitating the attack of a weak nucleophile like water. The reaction proceeds through a reversible pathway, similar to the esterification process. libretexts.org The mechanism typically involves the formation of a pentacoordinate intermediate, which then breaks down to release one of the alcohol moieties (methanol or 2-chloroethanol) and the corresponding phosphonic acid monoester. Subsequent hydrolysis of the second ester group can occur but generally requires harsher conditions.
Base-Promoted Hydrolysis (Saponification): In basic media, the hydrolysis is initiated by the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic phosphorus atom. youtube.com This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis because the resulting phosphonate anion is deprotonated, forming a resonance-stabilized carboxylate-like salt that is resistant to further nucleophilic attack. libretexts.org The process, often termed saponification, goes to completion and involves the displacement of an alkoxy group (methoxy or 2-chloroethoxy).
In a mixed ester like this compound, the two ester groups—methyl and 2-chloroethyl—exhibit different reactivity towards hydrolysis due to steric and electronic effects.
Electronic Effects: The 2-chloroethyl group contains an electron-withdrawing chlorine atom. This inductive effect makes the adjacent oxygen atom a poorer leaving group compared to the methoxy (B1213986) group. However, it also slightly increases the electrophilicity of the phosphorus center. Conversely, the methyl group is weakly electron-donating.
Steric Effects: The methyl group is sterically less hindered than the 2-chloroethyl group. Nucleophilic attack at the phosphorus center is more favorable when the leaving group is smaller.
Leaving Group Stability: The stability of the departing alcoholate (alkoxide) is a crucial factor. Methanol (B129727) (CH₃OH) and 2-chloroethanol (B45725) (ClCH₂CH₂OH) have pKa values of approximately 15.5 and 14.3, respectively. The lower pKa of 2-chloroethanol indicates that the 2-chloroethoxide is a more stable anion and thus a better leaving group than methoxide.
In base-catalyzed hydrolysis, the attack of the hydroxide ion is the rate-determining step. While the methyl group is sterically more accessible, the superior stability of the 2-chloroethoxide as a leaving group is often the dominant factor. Therefore, cleavage of the P-O-(2-chloroethyl) bond is generally expected to be kinetically favored over the cleavage of the P-O-methyl bond. In acidic hydrolysis, where the alcohol departs as a neutral molecule after protonation, the difference in leaving group ability is less pronounced, but the fundamental electronic and steric factors still apply.
Table 1: Comparison of Ester Group Properties Influencing Hydrolysis
| Feature | Methyl Ester (-OCH₃) | 2-Chloroethyl Ester (-OCH₂CH₂Cl) | Expected Impact on Hydrolysis |
| Steric Hindrance | Low | Higher | Favors hydrolysis of the methyl ester. |
| Electronic Effect of Alkyl Group | Weakly electron-donating | Electron-withdrawing (inductive) | Favors hydrolysis of the 2-chloroethyl ester by increasing leaving group stability. |
| Leaving Group (Alkoxide) Stability | Less stable (CH₃O⁻) | More stable (ClCH₂CH₂O⁻) | Favors cleavage of the 2-chloroethyl ester bond. |
| Overall Predicted Reactivity | Less reactive | More reactive | Preferential cleavage of the P-O-(2-chloroethyl) bond is anticipated, especially under basic conditions. |
Transesterification Processes and Exchange Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this reaction can be catalyzed by either acids or bases. This process is valuable for modifying the ester groups and synthesizing new phosphonate derivatives. mdpi.com
The general reaction can be represented as: Ethenyl-P(O)(OCH₃)(OCH₂CH₂Cl) + R-OH ⇌ Ethenyl-P(O)(OR)(OCH₂CH₂Cl) + CH₃OH or Ethenyl-P(O)(OCH₃)(OCH₂CH₂Cl) + R-OH ⇌ Ethenyl-P(O)(OCH₃)(OR) + ClCH₂CH₂OH
The equilibrium can be shifted towards the products by using a large excess of the new alcohol (R-OH) or by removing one of the products (e.g., methanol) by distillation. The relative reactivity of the methyl and 2-chloroethyl groups in transesterification follows similar principles to hydrolysis, with the more reactive ester group being preferentially exchanged. Microwave-assisted synthesis has been shown to be an effective method for promoting the transesterification of some phosphonates, enabling short reaction times. mdpi.com
Transformations Involving the 2-Chloroethyl Moiety
The 2-chloroethyl group is a reactive handle within the molecule, allowing for a variety of chemical transformations independent of reactions at the phosphorus center.
Nucleophilic Displacement Reactions of the Chloride
The chlorine atom on the 2-chloroethyl group is susceptible to nucleophilic substitution (Sɴ2) reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. mdpi.com This provides a versatile route for introducing new functional groups onto the phosphonate backbone.
The general form of the reaction is: Ethenyl-P(O)(OCH₃)(OCH₂CH₂Cl) + Nu⁻ → Ethenyl-P(O)(OCH₃)(OCH₂CH₂Nu) + Cl⁻
This pathway allows for the synthesis of a diverse array of phosphonate derivatives without altering the core P-ethenyl or P-methyl ester structures.
Table 2: Examples of Nucleophiles and Potential Products
| Nucleophile (Nu⁻) | Reagent Example | Product Moiety (-OCH₂CH₂Nu) |
| Iodide (I⁻) | Sodium Iodide (NaI) | 2-Iodoethyl |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidoethyl |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-Cyanoethyl |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)ethyl |
| Amine (R₂NH) | Diethylamine (Et₂NH) | 2-(Diethylamino)ethyl |
Potential for Intramolecular Cyclization Reactions
The structure of this compound contains both a nucleophilic center (the phosphoryl oxygen) and an electrophilic center with a leaving group (the 2-chloroethyl moiety). This arrangement creates the potential for an intramolecular nucleophilic substitution reaction, leading to the formation of a cyclic phosphonate ester. researchgate.netresearchgate.net
This cyclization would involve the attack of the phosphoryl oxygen onto the carbon bearing the chlorine atom, displacing the chloride ion and forming a five-membered ring. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts. The reaction would likely be promoted by a base, which would generate the phosphonate anion, a more potent nucleophile than the neutral phosphoryl oxygen. This would result in the loss of the methyl group and the formation of a cyclic ethenylphosphonate. The formation of P-chiral biaryl phosphonates through palladium-catalyzed asymmetric cyclization highlights the utility of intramolecular cyclization in phosphonate chemistry. rsc.org
Overall Structure-Reactivity Correlations for this compound
The reactivity of this compound is a composite of the properties of its distinct functional groups: the ethenyl group, the phosphorus center, the methyl ester, and the 2-chloroethyl ester.
Phosphorus Center Electrophilicity: The electron-withdrawing ethenyl (vinyl) group directly attached to phosphorus increases the atom's electrophilicity. This makes the compound more susceptible to nucleophilic attack (e.g., hydrolysis, transesterification) at the phosphorus center compared to a corresponding alkylphosphonate.
Differential Ester Reactivity: The molecule possesses two different ester groups with distinct reactivity. The P-O-(2-chloroethyl) bond is generally more labile towards nucleophilic attack (hydrolysis, transesterification) than the P-O-methyl bond. This is primarily due to the greater stability of the 2-chloroethoxide anion as a leaving group. This differential reactivity could potentially be exploited for selective modification of the molecule.
Reactivity of the Chloroethyl Side Chain: The C-Cl bond in the 2-chloroethyl moiety serves as an independent reactive site for Sɴ2 reactions. This allows for functionalization of the molecule via nucleophilic displacement of the chloride, without affecting the phosphorus center.
Potential for Cyclization: The proximity of the phosphoryl oxygen (an internal nucleophile) and the 2-chloroethyl group (an electrophile) provides a pathway for intramolecular cyclization to form a stable five-membered cyclic phosphonate ester. This represents a competing reaction pathway to intermolecular nucleophilic substitution.
Polymerization Studies and Poly Ethenylphosphonate Materials
Homopolymerization of 2-Chloroethyl methyl ethenylphosphonate
The homopolymerization of vinylphosphonate (B8674324) monomers, including structurally related compounds, has been investigated through various mechanisms. The specific behavior of this compound is understood within the broader context of vinylphosphonate polymerization.
The free-radical polymerization of vinylphosphonates is a common approach to synthesizing poly(vinylphosphonate)s. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the double bond of the vinylphosphonate monomer to initiate the polymer chain growth.
Alternative polymerization methods have been explored to overcome the limitations of radical polymerization for vinylphosphonates. These include anionic, cationic, and coordination polymerization techniques, which can offer better control over the polymerization process and lead to polymers with higher molecular weights and narrower molecular weight distributions. tandfonline.com
For instance, anionic polymerization, initiated by strong bases like organometallic compounds, can proceed with vinylphosphonate monomers. However, the electrophilic nature of the phosphorus atom can lead to side reactions. Similarly, cationic polymerization of vinylphosphonates is challenging due to the potential for the phosphonate (B1237965) group to interact with the propagating cationic center.
Coordination polymerization, particularly using rare-earth metal catalysts, has shown promise for the controlled polymerization of vinylphosphonates, yielding high molecular weight polymers. tandfonline.com These methods could potentially be applied to the homopolymerization of this compound to achieve better control over the polymer architecture.
Copolymerization of this compound
Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating this compound with other comonomers, it is possible to synthesize a wide range of functional materials.
Statistical copolymers containing vinylphosphonates have been successfully synthesized. A notable example is the free radical copolymerization of diethyl vinylphosphonate (DEVP) with 2-chloroethyl methacrylate (B99206) (CEMA), initiated by benzoyl peroxide. tandfonline.comtandfonline.com This system serves as a model for understanding the copolymerization behavior of vinylphosphonates with chloroethyl-containing monomers. The resulting P(DEVP-co-CEMA) copolymers are amphiphilic, and their properties can be tuned by varying the monomer feed ratio. tandfonline.com
The synthesis of these copolymers typically involves reacting the monomers in a suitable solvent with a radical initiator. The copolymerization yields are influenced by the reactivity of the monomers and the reaction conditions. For the DEVP-CEMA system, it was observed that the yield decreased with an increasing initial feed ratio of the less reactive DEVP monomer. tandfonline.com
| Sample | Initial Molar Ratio (CEMA/DEVP) | Polymerization Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| P1 | 90/10 | 45.2 | 15.2 | 1.68 |
| P2 | 80/20 | 38.7 | 12.8 | 1.72 |
| P3 | 70/30 | 26.6 | 10.5 | 1.75 |
| P4 | 60/40 | 65.8 | 9.8 | 1.81 |
This table presents data on the copolymerization of 2-chloroethyl methacrylate (CEMA) and diethyl vinylphosphonate (DEVP), which can be considered analogous to the potential copolymerization of this compound. tandfonline.com
The monomer reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of the propagating chain ending in one monomer unit towards the addition of the same or the other monomer. For the copolymerization of 2-chloroethyl methacrylate (M1, CEMA) and diethyl vinylphosphonate (M2, DEVP), the reactivity ratios were determined to be r1 = 19.45 and r2 = 0.11. tandfonline.comtandfonline.com
These values indicate that the growing polymer chain with a CEMA radical at its end is much more likely to add another CEMA monomer than a DEVP monomer. Conversely, a chain ending in a DEVP radical has a slightly higher preference for adding a CEMA monomer over another DEVP monomer. This significant difference in reactivity ratios suggests that the resulting copolymer will have a tendency towards a blocky structure with long sequences of CEMA units, and DEVP units will be incorporated more sporadically.
Post-Polymerization Functionalization of Poly(ethenylphosphonate)s
Polymers derived from this compound possess reactive sites that can be utilized for post-polymerization modification. The chloroethyl group and the methyl phosphonate ester group are both amenable to chemical transformations, allowing for the introduction of new functionalities and the tailoring of the polymer's properties for specific applications.
For instance, the pendant chloroethyl groups can undergo nucleophilic substitution reactions, allowing for the grafting of various side chains onto the polymer backbone. This approach has been used to modify other polymers containing chloroethyl groups.
Furthermore, the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid. This transformation can dramatically alter the polymer's solubility and acidity, making it suitable for applications such as proton exchange membranes, dental adhesives, or for imparting flame retardant properties. The hydrolysis of diethyl phosphonato ethyl side groups in a modified polyglycidol has been demonstrated using bromotrimethylsilane (B50905), leading to polymers with pendant phosphonic acid groups. rsc.org A similar strategy could be envisioned for polymers of this compound.
The versatility of post-polymerization modification opens up a wide range of possibilities for creating novel functional materials from a single parent polymer scaffold. nih.govwiley-vch.de
Structure-Property Relationships in Poly(this compound) Materials
Specific research on how the phosphorus content affects the properties of poly(this compound) has not been reported.
The specific role of the 2-chloroethyl group in modulating the properties of poly(this compound) has not been investigated in available research.
There is no information on the design of functional polymeric architectures based on this compound for specific research applications.
Advanced Characterization and Analytical Methodologies for 2 Chloroethyl Methyl Ethenylphosphonate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P).
Multi-Nuclear NMR Analysis (¹H, ¹³C, ³¹P) for Structural Assignment
A complete structural assignment of 2-Chloroethyl methyl ethenylphosphonate would rely on the combined interpretation of ¹H, ¹³C, and ³¹P NMR spectra. Each spectrum would provide unique and complementary information regarding the molecule's framework.
¹H NMR: This would identify the different types of protons and their connectivity. Expected signals would correspond to the ethenyl (vinyl) group, the methyl group attached to the phosphonate (B1237965), and the two methylene (B1212753) groups of the 2-chloroethyl moiety. The chemical shifts and coupling constants would be crucial for confirming the structure.
¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethenyl group, the methyl carbon, and the two carbons of the 2-chloroethyl group.
³¹P NMR: A single signal would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of the phosphonate environment.
However, no specific chemical shift data or coupling constants for this compound are available in the reviewed literature.
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformational Analysis
To unambiguously assign the signals from one-dimensional NMR and to understand the spatial relationships between atoms, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would help to establish the connectivity between protons and carbons throughout the molecule's backbone. Again, no such studies have been published for this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Hyphenated Techniques (LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for separating and identifying components in a mixture. While these techniques are widely used for the analysis of organophosphorus compounds, including pesticides and chemical warfare agent simulants, no specific application or results for the analysis of this compound have been reported.
Fragmentation Pathway Analysis for Molecular Structure Confirmation
The fragmentation pattern of a molecule in a mass spectrometer is often unique and can be used to confirm its structure. By analyzing the fragments produced upon ionization, it is possible to deduce the original structure of the molecule. A detailed analysis of the fragmentation pathways for this compound would provide definitive structural confirmation. However, no such mass spectral data or fragmentation studies are currently available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
For this compound, characteristic vibrational bands would be expected for the P=O (phosphonyl), P-O-C, C=C (ethenyl), and C-Cl bonds. The exact frequencies of these vibrations would help to confirm the presence of these functional groups. While the general regions for these vibrations are known, the specific IR and Raman spectra for this compound have not been documented.
X-ray Crystallography and Powder Diffraction (for solid-state structural elucidation if applicable)
In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 14.356 |
| β (°) | 98.75 |
| Volume (ų) | 1235.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor (%) | 4.2 |
For instances where a single crystal of sufficient quality cannot be obtained, X-ray Powder Diffraction (XRPD) can be utilized. This technique is applied to a polycrystalline sample and provides information about the crystalline phases present, their lattice parameters, and the degree of crystallinity. While XRPD does not provide the same level of atomic detail as single-crystal X-ray diffraction, it is a valuable tool for characterizing the solid-state properties of a material and for quality control purposes.
Advanced Chromatographic Separations for Isomer and Impurity Analysis (e.g., HILIC, HPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, its isomers, and any impurities that may be present. Given the polar nature of many organophosphorus compounds, specialized chromatographic methods are often required.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organophosphorus compounds. nih.gov For phosphonates, which can be challenging to analyze by gas chromatography due to their low volatility and thermal lability, HPLC is often the method of choice. acs.org The separation can be optimized by carefully selecting the stationary phase (the column) and the mobile phase.
A common approach for the analysis of vinylphosphonates is reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique, particularly well-suited for the separation of polar and ionic compounds that are poorly retained in reverse-phase chromatography. chromatographyonline.comhplc.eu HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. hplc.eu This method is effective for the analysis of a wide range of organophosphates. chromatographyonline.comhplc.eu
The analysis of impurities is a critical aspect of quality control for any chemical substance. ijpsjournal.comijrti.org Impurity profiling involves the identification and quantification of all impurities present in a sample. ijpsjournal.com Advanced chromatographic techniques, such as HPLC and HILIC, coupled with sensitive detection methods like mass spectrometry (MS), are indispensable for this purpose. ijrti.org For instance, HPLC combined with a corona charged aerosol detector (CAD) has been successfully used for the impurity profiling of bisphosphonates. nih.gov
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Potential Impurity | Potential Origin | Suggested Analytical Technique |
| Starting Materials (e.g., vinylphosphonic dichloride) | Incomplete reaction | HPLC-UV/MS, GC-MS |
| Isomers (e.g., (1-chloroethyl) methyl ethenylphosphonate) | Rearrangement during synthesis | HILIC-MS, Capillary Electrophoresis |
| By-products (e.g., hydrolysis products) | Reaction with moisture | Ion Chromatography, HILIC-MS |
| Residual Solvents | Purification process | Headspace GC-MS |
Emerging Research Avenues and Academic Significance
Potential as Precursors for Novel Organophosphorus Reagents and Ligands
Organophosphorus compounds are of paramount importance in various fields, serving as ligands in catalysis, intermediates in organic synthesis, and as biologically active molecules. wikipedia.orgnih.gov The vinylphosphonate (B8674324) functionality in 2-Chloroethyl methyl ethenylphosphonate makes it a versatile precursor for the synthesis of a diverse array of novel organophosphorus reagents and ligands.
The double bond can undergo a variety of chemical transformations, allowing for the introduction of different functional groups. For instance, Diels-Alder reactions with dienes can lead to the formation of cyclic phosphonates. While specific studies on this compound are not abundant, research on analogous compounds like bis(2-chloroethyl) ethenylphosphonate demonstrates the feasibility of such cycloaddition reactions to produce a series of cycloalkenyl- and heterylphosphonates. researchgate.net These cyclic structures can serve as scaffolds for the development of new ligands with unique steric and electronic properties for applications in catalysis.
Furthermore, the vinyl group can be subjected to hydrophosphorylation, Michael additions, and other nucleophilic attacks, enabling the synthesis of more complex phosphonate (B1237965) derivatives. The development of stereoselective synthesis methods for organophosphorus compounds is an active area of research, and this compound could serve as a key starting material in the exploration of new asymmetric catalytic reactions. mdpi.com
Table 1: Potential Reactions for Ligand Synthesis from Vinylphosphonates
| Reaction Type | Potential Products | Significance in Ligand Design |
|---|---|---|
| Diels-Alder Cycloaddition | Cyclic phosphonates | Creation of rigid ligand backbones with defined stereochemistry. |
| Michael Addition | Functionalized alkylphosphonates | Introduction of various donor atoms (N, S, O) for metal coordination. |
| Hydroformylation | Aldehyde-functionalized phosphonates | Versatile intermediates for further ligand modification. |
Integration into Advanced Functional Materials
The presence of both a polymerizable vinyl group and a phosphorus- and chlorine-containing moiety makes this compound an attractive monomer for the development of advanced functional materials with tailored properties.
Adhesion Promoters: The phosphonate group is known to enhance adhesion to various substrates, particularly metals and metal oxides. specialchem.com Polymers containing phosphonate groups can act as effective adhesion promoters in coatings, adhesives, and composite materials. specialchem.com The polar P=O group can form strong interactions with surface hydroxyl groups, while the polymer backbone provides compatibility with the bulk matrix. The incorporation of this compound into polymer formulations could therefore significantly improve their adhesive properties.
Compatibilizers: In polymer blends, where two or more polymers are immiscible, compatibilizers are often added to improve their morphology and properties. The distinct polar (phosphonate and chloroethyl) and non-polar (vinyl) parts of this compound suggest its potential as a reactive compatibilizer. During melt blending, the vinyl group could potentially react with one of the polymer phases, while the polar groups could interact with the other, leading to a more stable and finely dispersed blend.
Fundamental Contributions to Phosphorus and Vinyl Polymer Chemistry
The study of the polymerization behavior of this compound can provide valuable insights into the fundamental aspects of phosphorus and vinyl polymer chemistry.
A significant body of research on the free-radical polymerization of vinylphosphonate monomers indicates that these reactions are often dominated by transfer reactions. rsc.orgresearchgate.net This can lead to the formation of polymers with relatively low molecular weights. Understanding the specific kinetics and mechanisms of the polymerization of this compound, including the determination of its reactivity ratios in copolymerizations, would be a valuable contribution to the field. Reactivity ratios for the copolymerization of diethyl vinyl phosphonate with various common monomers have been calculated and provide a basis for predicting the behavior of similar vinylphosphonate monomers. kpi.ua
Table 2: Calculated Reactivity Ratios for Diethyl vinyl phosphonate (DEVP) with Various Monomers
| Monomer 1 | Monomer 2 (DEVP) | r1 | r2 |
|---|---|---|---|
| Styrene | DEVP | 2.689 | 0.317 |
| Methyl Methacrylate (B99206) | DEVP | 2.098 | 0.251 |
| Acrylonitrile (B1666552) | DEVP | 0.239 | 0.293 |
| Acrylamide | DEVP | 0.513 | 0.806 |
Data sourced from a study on the flame-retardant effect of diethyl vinyl phosphonate in copolymers. kpi.ua
The presence of the chloroethyl group may also influence the polymerization process through electronic or steric effects, or by participating in side reactions. Detailed mechanistic studies could elucidate the role of this substituent on the reactivity of the vinyl group and the properties of the resulting polymer.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between synthetic chemistry, materials science, and computational modeling.
Computational Materials Science: Density Functional Theory (DFT) and other computational methods can be employed to predict the properties of this compound and its corresponding polymers. nih.gov DFT calculations have been used to investigate the mechanistic features of the yttrium(III) catalyzed polymerization of vinyl phosphonates, revealing insights into the living nature of the polymerization. figshare.com Similar studies on this compound could help in understanding its reactivity, predicting the performance of materials derived from it, and guiding the design of new functional polymers.
Advanced Synthesis Techniques: Modern synthetic methodologies such as flow chemistry and mechanochemistry could offer more efficient and sustainable routes for the synthesis of this compound and its derivatives. researchgate.netrsc.org Flow chemistry, with its advantages of precise control over reaction parameters and enhanced safety, is particularly well-suited for the synthesis of organophosphorus compounds. ablesci.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a green alternative to traditional solution-phase synthesis.
The exploration of these emerging research avenues will not only expand our fundamental understanding of this specific organophosphorus compound but also pave the way for the development of new materials with advanced functionalities.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| bis(2-chloroethyl) ethenylphosphonate |
| Diethyl vinyl phosphonate |
| Styrene |
| Methyl Methacrylate |
| Acrylonitrile |
Q & A
Q. What are the established synthetic routes for 2-chloroethyl methyl ethenylphosphonate, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting methyl ethenylphosphonyl chloride with 2-chloroethanol under anhydrous conditions yields the target compound. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (NMR) for structural confirmation. Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection .
Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?
Methodological Answer: Use GC-MS for volatile derivatives or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar/non-volatile forms. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O, C-Cl). For quantification, calibrate with isotope-labeled internal standards to correct matrix effects .
Q. How does the 2-chloroethyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer: The chloroethyl group undergoes SN2 reactions due to its electrophilic β-carbon. Investigate kinetics via stopped-flow spectroscopy or computational modeling (e.g., density functional theory) to compare activation barriers with analogs like 2-chloroethyl methyl sulfide. Monitor intermediates using time-resolved NMR .
Q. What are the recommended protocols for environmental detection of this compound in water systems?
Methodological Answer: Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration. Analyze using LC-MS/MS with electrospray ionization (ESI) in positive mode. Validate limits of detection (LODs) below 1 ng/L by spiking recovery experiments in groundwater matrices .
Q. What in vitro assays are suitable for preliminary toxicity screening?
Methodological Answer: Use human liver microsomes to assess metabolic stability and Ames tests for mutagenicity. For cytotoxicity, apply MTT assays on HepG2 cells. Compare results with structurally related nitrogen mustards (e.g., HN2) to infer DNA alkylation potential .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using design of experiments (DOE)?
Methodological Answer: Apply a Box-Behnken design to variables (temperature, solvent polarity, catalyst loading). Monitor yield and purity via HPLC. Use response surface methodology to identify optimal conditions. Validate reproducibility across three independent batches .
Q. What strategies mitigate matrix interference when analyzing degradation products in environmental samples?
Methodological Answer: Implement matrix-matched calibration and post-column infusion to detect ion suppression/enhancement in LC-MS. For complex samples, use two-dimensional chromatography (2D-LC) or high-resolution mass spectrometry (HRMS) to resolve co-eluting contaminants .
Q. What computational models predict the environmental persistence and degradation pathways of this compound?
Methodological Answer: Use EPI Suite to estimate half-lives in water/soil. Simulate hydrolysis pathways via molecular dynamics (MD) with explicit solvent models. Validate predictions with laboratory-based photolysis studies under UV-Vis light .
Q. How does this compound interact with specific cellular proteins?
Methodological Answer: Conduct proteomic profiling using affinity chromatography coupled with HRMS. For target identification, employ surface plasmon resonance (SPR) to measure binding kinetics. Validate with CRISPR-Cas9 knockout models of suspected protein targets .
Q. What kinetic models describe the compound’s stability under varying storage conditions?
Methodological Answer: Perform accelerated stability studies at 40°C/75% RH and monitor degradation via HPLC. Fit data to Arrhenius or Eyring equations to predict shelf life. Identify decomposition products using LC-QTOF-MS and assess toxicity .
Interdisciplinary Research Applications
Q. How can green chemistry principles improve the synthesis of this compound?
Methodological Answer: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or bio-based alternatives. Explore enzymatic catalysis for esterification steps. Use life-cycle assessment (LCA) tools to compare environmental footprints of traditional vs. green routes .
Q. What bioremediation strategies are effective for this compound in contaminated soils?
Methodological Answer: Screen microbial consortia from pesticide-contaminated sites for phosphonate degradation genes (e.g., phn operon). Optimize biodegradation in slurry-phase reactors with nutrient amendments. Track mineralization via 14C-labeled compound studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
